

# The Molecular Architecture of Dibenzobarallene: A Technical Guide

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## Compound of Interest

Compound Name: *Dibenzobarallene*

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## Abstract

**Dibenzobarallene**, formally known as 9,10-dihydroanthracene-9,10- $\alpha,\beta$ -succinic acid anhydride, is a rigid, polycyclic aromatic hydrocarbon with a unique bridged structure. Its well-defined three-dimensional architecture makes it a valuable scaffold in supramolecular chemistry and a precursor for the synthesis of various heterocyclic compounds with potential pharmacological applications. This guide provides an in-depth analysis of the molecular structure of **dibenzobarallene**, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

## Molecular Structure and Properties

**Dibenzobarallene** (C<sub>18</sub>H<sub>12</sub>O<sub>3</sub>) is synthesized through a Diels-Alder reaction between anthracene and maleic anhydride.[1][2] This cycloaddition reaction results in a rigid bicyclic system with two fused benzene rings. The molecule possesses a high degree of symmetry and a well-defined cleft, making it an interesting building block for molecular tweezers and host-guest chemistry.[3]

## IUPAC Nomenclature and Synonyms

- Systematic IUPAC Name: (15R,19S)-17-oxapentacyclo[6.6.5.0<sup>2</sup>,<sup>7</sup>.0<sup>9</sup>,<sup>14</sup>.0<sup>15</sup>,<sup>19</sup>]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione[2]
- Common Synonyms: 9,10-Dihydroanthracene-9,10- $\alpha,\beta$ -succinic acid anhydride, Anthracene-maleic anhydride adduct, 5,6:7,8-dibenzobicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid anhydride[1][2]

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>12</sub> O <sub>3</sub>	[2]
Molecular Weight	276.29 g/mol	[2]
Appearance	White crystalline solid	[4]
Melting Point	261-263 °C	[4]

## Crystallographic Data

The precise three-dimensional structure of a polymorph of **dibenzobarallene** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C 1 c 1.[2]

## Unit Cell Parameters

Parameter	Value
a	15.410 Å
b	9.4020 Å
c	11.0939 Å
$\alpha$	90.00°
$\beta$	124.235°
$\gamma$	90.00°

Data obtained from a study by Díaz de Delgado, G. et al. (2002) as cited on PubChem.[2]

## Key Structural Features

The benzene rings in the **dibenzobarallene** structure are planar. The dihedral angle between these two rings has been reported to be  $53.9^\circ$ . The anhydride ring is also planar and forms angles of  $57.5^\circ$  and  $4.3^\circ$  with the benzene rings.<sup>[5]</sup> A comprehensive list of bond lengths and angles would be available in the full crystallographic information file from the cited study.

## Experimental Protocols

### Synthesis of Dibenzobarallene via Diels-Alder Reaction

The most common method for the synthesis of **dibenzobarallene** is the Diels-Alder cycloaddition of anthracene and maleic anhydride.<sup>[1]</sup>

Materials:

- Anthracene
- Maleic anhydride
- Xylene (anhydrous)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Buchner funnel and filter paper
- Ice bath

Procedure:

- In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.
- Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.

- Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
- Maintain the reflux for approximately 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.
- After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
- Further cool the flask in an ice bath to promote crystallization of the product.
- Collect the crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold xylene or another suitable solvent like ethyl acetate to remove any unreacted starting materials.
- Dry the crystals in a vacuum oven or by air drying.

## Characterization Methods

A general workflow for the single-crystal X-ray diffraction analysis of **dibenzobarallene** is as follows:

### 1. Crystal Growth:

- Slow evaporation of a saturated solution of **dibenzobarallene** in a suitable solvent (e.g., ethyl acetate) can yield single crystals of suitable quality for X-ray diffraction.

### 2. Data Collection:

- A selected single crystal is mounted on a goniometer head.
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector.
- The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

### 3. Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined using full-matrix least-squares on  $F^2$ .

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
  - Instrumentation: A typical NMR spectrometer (e.g., Bruker Avance 400 MHz).
  - Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
  - Internal Standard: Tetramethylsilane (TMS).
  - Expected Signals: Aromatic protons typically appear in the range of  $\delta$  7.2–8.1 ppm.[\[4\]](#)
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum is used to identify the different carbon environments in the molecule.
  - Instrumentation: As above.
  - Solvent and Standard: As above.
  - Expected Signals: Aromatic carbons are expected in the region of  $\delta$  120–140 ppm.[\[4\]](#)

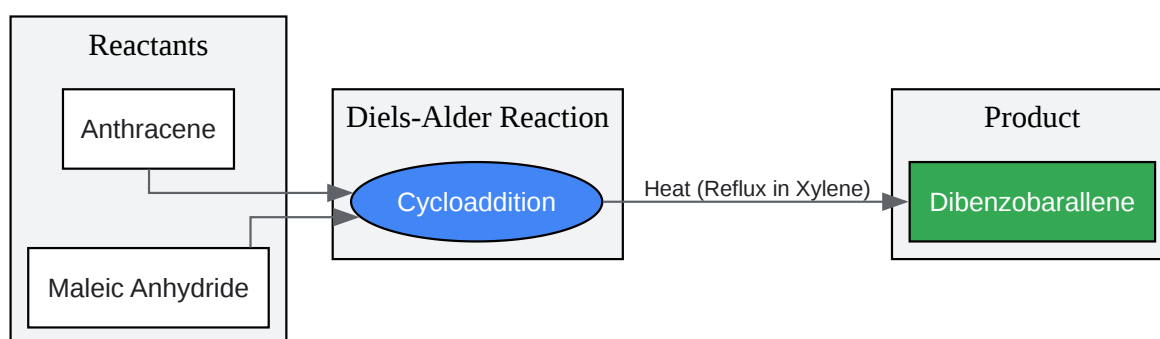
#### Fourier-Transform Infrared (FT-IR) Spectroscopy:

- FT-IR spectroscopy is used to identify the functional groups present in the molecule.
  - Instrumentation: A standard FT-IR spectrometer (e.g., Bruker Tensor 27).
  - Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
  - Key Vibrational Bands:

- C=O stretching (anhydride): Two characteristic bands are observed in the region of 1750-1850  $\text{cm}^{-1}$ . A doublet may appear around 1837  $\text{cm}^{-1}$  and 1863  $\text{cm}^{-1}$  due to coupled vibrations of the two carbonyl groups.[5]
- C-O stretching: Bands are typically observed around 1231  $\text{cm}^{-1}$  and 1290  $\text{cm}^{-1}$ .[5]
- C=C-H stretching (aromatic): A characteristic band appears around 3070  $\text{cm}^{-1}$ .[5]

## Visualizations

### Synthesis of Dibenzobarallene



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Caption: Synthetic pathway of **Dibenzobarallene**.

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